[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate
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Overview
Description
[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid and is characterized by the presence of a hydroxyimino group attached to the phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate typically involves the esterification of 3-methyl-benzoic acid with 4-(hydroxyimino-methyl)-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active components, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-methyl-: A precursor in the synthesis of [4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate.
Benzoic acid, 4-hydroxy-3-[(E)-(hydroxyimino)methyl]-, methyl ester: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the hydroxyimino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27g/mol |
IUPAC Name |
[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C15H13NO3/c1-11-3-2-4-13(9-11)15(17)19-14-7-5-12(6-8-14)10-16-18/h2-10,18H,1H3/b16-10+ |
InChI Key |
SBSNFTNBYLAUII-MHWRWJLKSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NO |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
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